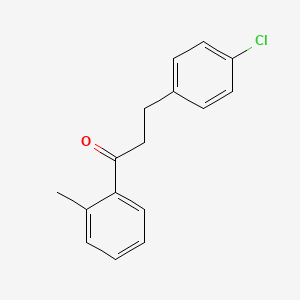

3-(4-Chlorophenyl)-2'-methylpropiophenone

Descripción general

Descripción

3-(4-Chlorophenyl)-2’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a propiophenone backbone

Mecanismo De Acción

Target of Action

Chlorophenols, a related class of compounds, have been shown to interact with various receptors such as the estrogen receptor . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

Chlorinated phenols, which are structurally similar, are known to act as uncouplers in mitochondrial oxidative phosphorylation . They obstruct the conversion of ADP to ATP, leading to an energy metabolism disorder .

Biochemical Pathways

Bacteria have been found to degrade chlorophenols via ortho and meta dechlorination pathways . These pathways involve various enzymes that catalyze the breakdown of chlorophenols into less toxic compounds .

Pharmacokinetics

The molecular weight of a related compound, 4-chloro-3-methylphenol, is 142583 , which could influence its absorption and distribution in the body.

Result of Action

Chlorophenols are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Chlorophenyl)-2’-methylpropiophenone. For instance, the degradation of chlorophenols has been observed to occur in surface water samples . Moreover, the presence of certain bacteria capable of degrading chlorophenols can influence the persistence of these compounds in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 4-chlorobenzene with 2’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’-methylpropiophenone can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-2’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Amines, thiols, or other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-(4-Chlorophenyl)-2’-methylpropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but differs in its functional groups.

4-Chlorophenyl-2-propanone: Another compound with a chlorophenyl group, but with a different carbon backbone.

Uniqueness

3-(4-Chlorophenyl)-2’-methylpropiophenone is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

3-(4-Chlorophenyl)-2'-methylpropiophenone, also known by its CAS number 898787-58-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Characteristics

The molecular formula of this compound is C17H17ClO, with a molecular weight of approximately 272.78 g/mol. The structure includes a chloro group at the para position of the phenyl ring and a methyl group at the 2' position of the propiophenone backbone. These structural features are crucial for its biological activity.

Key Features:

- Chloro Group: Enhances lipophilicity and may influence receptor binding.

- Methyl Group: Contributes to the compound's overall stability and reactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antineoplastic Activity: Similar compounds have shown potential in inhibiting tumor growth by affecting cell cycle regulation and inducing apoptosis.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, altering pharmacokinetics in drug metabolism.

Study 1: Cytotoxicity Assessment

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results included:

- IC50 Values: Ranged from 10 µM to 20 µM across different cell lines.

- Mechanism: Induction of apoptosis was confirmed through Annexin V/PI staining assays.

Study 2: Enzyme Interaction Analysis

Another study focused on enzyme interactions revealed that the compound acts as a competitive inhibitor for certain carboxylesterases. Key findings included:

- Inhibition Constants (Ki): Determined to be in the low micromolar range.

- Selectivity: Demonstrated preferential inhibition towards human intestinal carboxylesterase (hiCE).

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity | Key Differences |

|---|---|---|---|

| 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone | Different dimethyl substitution pattern | Moderate cytotoxicity | Variations in biological activity |

| 1-(3,4-Dimethylphenyl)-2-chloropropan-1-one | Different functional group positioning | Low cytotoxicity | May exhibit different reactivity |

| 4'-Chloro-3-(3-methylphenyl)propiophenone | Different methyl substitution on phenyl ring | High enzyme inhibition | Altered physical properties |

This table illustrates how structural modifications can lead to significant differences in biological behavior and potential applications.

Case Studies and Research Findings

Recent studies have expanded on the potential applications of this compound in various fields:

- Antimicrobial Properties: Investigations into its antimicrobial activity have shown promising results against several bacterial strains, indicating potential use in developing new antibiotics.

- Therapeutic Applications: As a precursor for new therapeutic agents, this compound is being studied for its role in synthesizing more complex molecules with enhanced biological activities.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWCSWRFFHXVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644461 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-58-1 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.